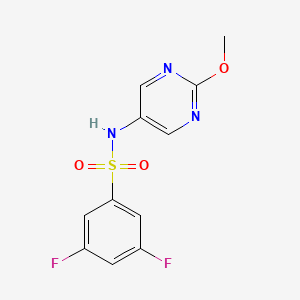

3,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide, also known as DMS or Compound A, is a small molecule drug candidate that has shown potential in various scientific research applications. This compound belongs to the sulfonamide class of drugs and has a molecular weight of 349.34 g/mol.

Scientific Research Applications

Inhibition of Enzymatic Activity

N-substituted benzenesulfonamides, similar in structure to 3,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide, have been explored for their role as carbonic anhydrase inhibitors (CAIs). X-ray crystallographic studies for the binding of these compounds to human isoform II have revealed important aspects of their inhibition mechanism, highlighting their potential in therapeutic applications against conditions where carbonic anhydrase activity is implicated (Di Fiore et al., 2011).

Antiproliferative Activity

Compounds structurally related to 3,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For instance, novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives exhibited potential antiproliferative activities, with some derivatives showing higher activity than standard anticancer drugs against leukemia and breast adenocarcinoma cells (Motavallizadeh et al., 2014).

Synthesis and Bioactivity

The synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents have been explored, where new derivatives of benzenesulfonamide nucleus hybridized with various substituted hetero-bicyclic ring systems demonstrated promising dual antibacterial and antifungal potency. This research indicates the versatility of sulfonamide compounds in developing new antimicrobial agents (Abbas et al., 2017).

Novel Synthetic Pathways

Research into the synthesis of complex molecules often involves compounds like 3,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide. For example, novel methods for the preparation of azetidin-2-ones incorporating benzenesulfonamide and exploring their antifungal activity against various fungi show the synthetic utility of these compounds in creating new potential therapeutic agents (Gupta & Halve, 2015).

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to have a broad range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .

Mode of Action

It’s worth noting that sulfonamides typically work by inhibiting the synthesis of folic acid in bacteria, preventing their growth and multiplication .

Biochemical Pathways

In general, sulfonamides interfere with the enzymatic conversion of para-aminobenzoic acid (paba) to folic acid, a crucial step in bacterial dna synthesis .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .

Result of Action

The action of sulfonamides generally results in the inhibition of bacterial growth and multiplication .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the action of sulfonamides .

properties

IUPAC Name |

3,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3O3S/c1-19-11-14-5-9(6-15-11)16-20(17,18)10-3-7(12)2-8(13)4-10/h2-6,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDLEWAULDIGOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2940700.png)

![{2-Methoxy-5-[(4-pyridylamino)sulfonyl]phenyl}methyl(phenylsulfonyl)amine](/img/structure/B2940709.png)

![N-[(5-Fluoro-2-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2940711.png)

![2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2940713.png)

![(2Z)-6-chloro-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2940716.png)

![(1-Methylbenzimidazol-2-yl)[2-(trifluoromethyl)phenyl]amine](/img/structure/B2940719.png)